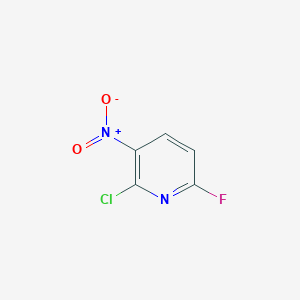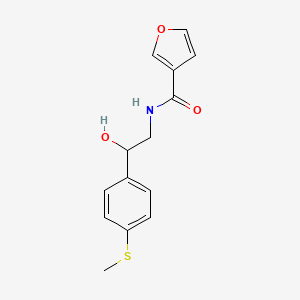![molecular formula C8H9F6NO2 B2574142 2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane CAS No. 2375270-84-9](/img/structure/B2574142.png)
2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane” seems to be a complex molecule that could potentially involve the combination of a trifluoroacetic acid moiety and a 2-(trifluoromethyl)-5-azaspiro[2.3]hexane moiety .
Synthesis Analysis
Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), is described .Molecular Structure Analysis
Trifluoroacetic acid is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .Chemical Reactions Analysis
Trifluoroacetic acid is a reagent used in organic synthesis because of a combination of convenient properties: volatility, solubility in organic solvents, and its strength as an acid . Trifluoroacetylation of arylamines using trifluoroacetic acid and PPSE cyclocondensation of several 2-aminomethyl substituted anilines with TFA and HCl as a catalyst has been reported .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a colorless liquid with a vinegar-like odor . It has a molecular weight of 114.0233 . It is a stronger acid than acetic acid, having an acid ionization constant, Ka, that is approximately 34,000 times higher .Applications De Recherche Scientifique
Synthesis and Characterization
Trifluoroacetic acid is utilized in the synthesis of complex organic compounds due to its reactivity and selectivity. For instance, it catalyzes the condensation of pyrrole with electron-deficient and sterically hindered benzaldehydes, leading to the production of expanded porphyrins, which are crucial for studying optical, electrochemical, and photophysical properties (Kang et al., 2008). Similarly, trifluoroacetic acid has been employed in the synthesis of N-Aryl β-Amino Alcohols through a multicomponent coupling process, highlighting its versatility in facilitating reactions that yield medicinally significant compounds (Roy et al., 2015).
Analytical Applications
In analytical chemistry, trifluoroacetic acid serves as a mobile phase additive in reversed-phase liquid chromatography for the characterization of therapeutic proteins. It provides symmetrical and narrow peak shapes but can decrease mass spectrometric sensitivity due to ion-pairing and spray destabilization. Alternative mobile phase additives have been evaluated for better LC-MS analysis of proteins, with formate buffer pH 3 showing promise as a substitute, improving MS sensitivity while maintaining acceptable peak shapes (Bobály et al., 2015).
Ring-Opening Polymerization
The kinetics of ring-opening reactions between trifluoroacetic acid and various cyclic monomers have been studied, demonstrating its role in initiating cationic polymerization processes. This involves a detailed examination of hydrogen-bond formation and its impact on polymerization kinetics, underscoring the complexity and importance of acid-monomer interactions in polymer science (Wilczek & Chojnowski, 1981).
Mécanisme D'action
Target of action
Without specific information on “EN300-7435899”, it’s challenging to identify its primary targets. One of its components, 2,2,2-trifluoroacetic acid, is a strong acid used in organic chemistry for various purposes due to its volatility, solubility in organic solvents, and strength as an acid .
Safety and Hazards
Orientations Futures
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The addition of an equimolar amount of pyridine to the employed trifluoroacetic acid in the reaction mixture, facilitates the trifluoroacetylation of rather basic arylamines .
Propriétés
IUPAC Name |
2,2,2-trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.C2HF3O2/c7-6(8,9)4-1-5(4)2-10-3-5;3-2(4,5)1(6)7/h4,10H,1-3H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUVEUFEWHEZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CNC2)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2574061.png)
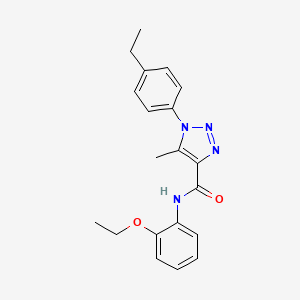
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2574064.png)
![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2574066.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2574067.png)
![3,5-Dimethyl-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2574070.png)
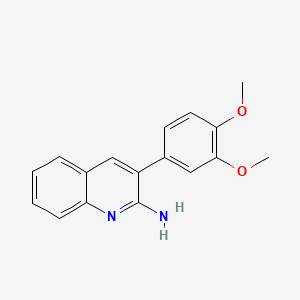

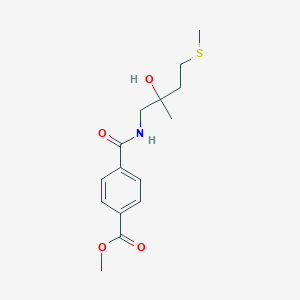
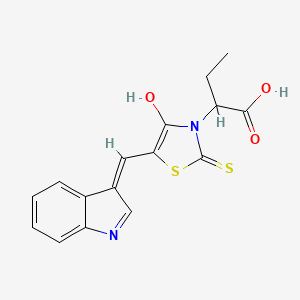
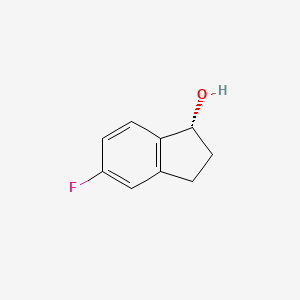
![2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B2574079.png)
